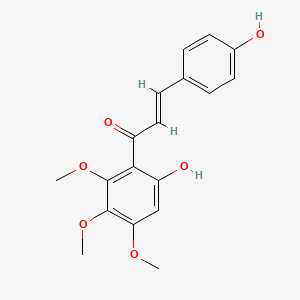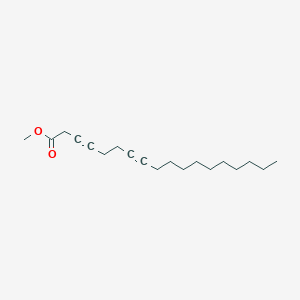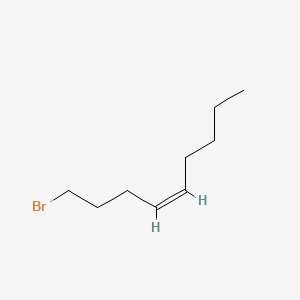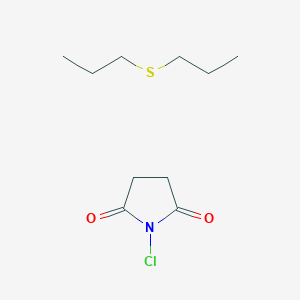
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane is a compound with the molecular formula C10H18ClNO2S and a molecular weight of 251.773 g/mol . This compound is known for its unique structure, which includes a chlorinated pyrrolidine ring and a propylsulfanyl group. It is also referred to as n-chlorosuccinimide-dipropyl sulfide .
Métodos De Preparación
Análisis De Reacciones Químicas
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: The compound can participate in substitution reactions, particularly chlorination of electron-rich arenes.
Reagents and Conditions: Common reagents include sodium hypochlorite and t-butylhypochlorite, and reactions are typically carried out under controlled conditions to ensure selectivity.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used.
Aplicaciones Científicas De Investigación
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane involves its ability to act as a source of “Cl+” ions due to the highly reactive N-Cl bond . This reactivity allows it to participate in chlorination and oxidation reactions. The molecular targets and pathways involved depend on the specific application, such as the chlorination of electron-rich arenes or the oxidation of primary and secondary alcohols .
Comparación Con Compuestos Similares
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane can be compared with other similar compounds, such as:
N-Bromosuccinimide: Similar to this compound but with a bromine atom instead of chlorine.
N-Iodosuccinimide: The iodine analog of this compound.
Chloramine-T: Another chlorinating agent with different structural properties.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different halogen atoms present.
Propiedades
Número CAS |
59741-19-4 |
|---|---|
Fórmula molecular |
C10H18ClNO2S |
Peso molecular |
251.77 g/mol |
Nombre IUPAC |
1-chloropyrrolidine-2,5-dione;1-propylsulfanylpropane |
InChI |
InChI=1S/C6H14S.C4H4ClNO2/c1-3-5-7-6-4-2;5-6-3(7)1-2-4(6)8/h3-6H2,1-2H3;1-2H2 |
Clave InChI |
PDWYFZDTQNFGSO-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCC.C1CC(=O)N(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
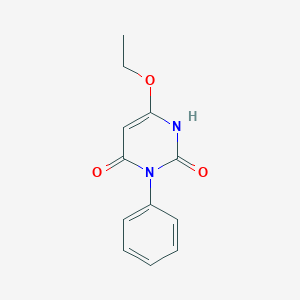
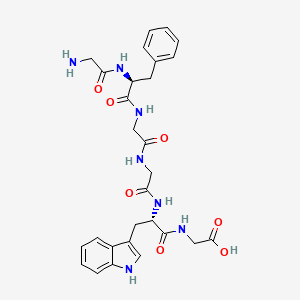
phosphanium iodide](/img/structure/B14613819.png)
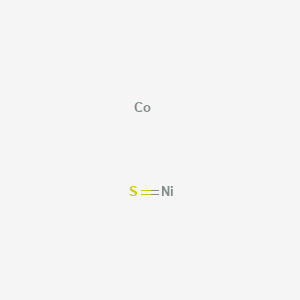
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
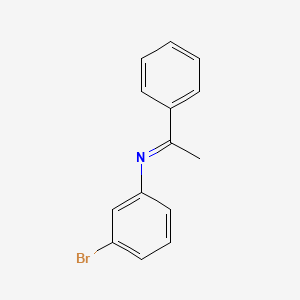
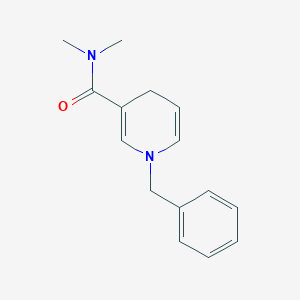
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)
